1-(3-Fluoropyridine-4-carbonyl)-6-methyl-1,2,3,4-tetrahydroquinoline
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Overview
Description
1-(3-Fluoropyridine-4-carbonyl)-6-methyl-1,2,3,4-tetrahydroquinoline is a complex organic compound that has garnered interest in various fields of scientific research. This compound features a unique structure combining a fluoropyridine moiety with a tetrahydroquinoline ring, making it a valuable subject for studies in medicinal chemistry and pharmacology.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3-Fluoropyridine-4-carbonyl)-6-methyl-1,2,3,4-tetrahydroquinoline typically involves multi-step organic reactions. One common method includes the acylation of 3-fluoropyridine with a suitable acyl chloride, followed by cyclization with a tetrahydroquinoline derivative under controlled conditions. The reaction conditions often require the use of catalysts, solvents, and specific temperature and pressure settings to achieve optimal yields .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency, cost-effectiveness, and safety. Techniques such as continuous flow chemistry and automated synthesis may be employed to enhance production rates and ensure consistent quality .
Chemical Reactions Analysis
Types of Reactions
1-(3-Fluoropyridine-4-carbonyl)-6-methyl-1,2,3,4-tetrahydroquinoline undergoes various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: Used to alter the oxidation state of the compound, often to increase stability or modify reactivity.
Substitution: Commonly involves replacing a hydrogen atom with another functional group to create derivatives with different properties.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.
Reduction: Reagents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) in anhydrous conditions.
Substitution: Various halogenating agents, nucleophiles, and bases under controlled temperature and solvent conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction could produce alcohols or amines .
Scientific Research Applications
1-(3-Fluoropyridine-4-carbonyl)-6-methyl-1,2,3,4-tetrahydroquinoline has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential interactions with biological macromolecules and its effects on cellular processes.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory, anti-cancer, and antimicrobial activities.
Industry: Utilized in the development of new materials, agrochemicals, and pharmaceuticals
Mechanism of Action
The mechanism of action of 1-(3-Fluoropyridine-4-carbonyl)-6-methyl-1,2,3,4-tetrahydroquinoline involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play crucial roles in cellular pathways. The compound’s effects are mediated through binding to these targets, altering their activity, and subsequently influencing downstream signaling pathways .
Comparison with Similar Compounds
Similar Compounds
- 1-(3-Fluoropyridine-4-carbonyl)piperazine
- 1-(3-Fluoropyridine-4-carbonyl)pyrrolidine-3-carboxylic acid
- 1-(3-Fluoropyridine-4-carbonyl)piperidin-4-ylmethanamine
Uniqueness
1-(3-Fluoropyridine-4-carbonyl)-6-methyl-1,2,3,4-tetrahydroquinoline stands out due to its unique combination of a fluoropyridine moiety and a tetrahydroquinoline ring. This structure imparts distinct physicochemical properties and biological activities, making it a valuable compound for diverse research applications .
Properties
Molecular Formula |
C16H15FN2O |
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Molecular Weight |
270.30 g/mol |
IUPAC Name |
(3-fluoropyridin-4-yl)-(6-methyl-3,4-dihydro-2H-quinolin-1-yl)methanone |
InChI |
InChI=1S/C16H15FN2O/c1-11-4-5-15-12(9-11)3-2-8-19(15)16(20)13-6-7-18-10-14(13)17/h4-7,9-10H,2-3,8H2,1H3 |
InChI Key |
YTUONCPKRRFCTQ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=C(C=C1)N(CCC2)C(=O)C3=C(C=NC=C3)F |
Origin of Product |
United States |
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